
2-Fluoro-4-nitrobenzoic acid
Overview
Description
2-Fluoro-4-nitrobenzoic acid (FNBA; CAS 403-24-7) is a fluorinated aromatic carboxylic acid with the molecular formula C₇H₄FNO₄ and a molecular weight of 185.11 g/mol . It features a nitro group (-NO₂) at the para position and a fluorine atom (-F) at the ortho position relative to the carboxylic acid (-COOH) group. This substitution pattern confers distinct physicochemical properties, including a melting point of 170–177°C (reported variations may stem from purity differences) and a propensity for nucleophilic aromatic substitution due to the electron-withdrawing nitro group activating the fluorine atom .
FNBA is synthesized via nitration and fluorination of benzoic acid derivatives or through direct functionalization of pre-substituted precursors. It serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science. For example, it is utilized in synthesizing DNA gyrase inhibitors targeting antibiotic-resistant pathogens and in hydrogen-bonded liquid crystals (HBLCs) for optoelectronic applications .
Preparation Methods
Oxidation of 2-Fluoro-4-nitrotoluene
The most common and industrially relevant method for preparing 2-fluoro-4-nitrobenzoic acid is the oxidation of 2-fluoro-4-nitrotoluene. This method has been documented extensively in patents and research literature.
Process Description:
2-Fluoro-4-nitrotoluene is oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid under controlled temperature and pressure conditions. The reaction typically occurs in an autoclave or a sealed vessel at elevated temperatures (around 200 °C) for several hours. After completion, the product precipitates as a white solid, which is filtered, washed, and recrystallized to obtain pure this compound.Reaction Conditions and Yields:
- Using nitric acid oxidation at 200 °C for 4 hours yields approximately 69% to 78% of the acid after recrystallization from water or alcohol solvents.
- Potassium permanganate oxidation in alkaline medium (NaOH) at 95 °C with tetrabutylammonium bromide as a phase transfer catalyst achieves yields around 81%.
- The product melting point ranges from 140–141 °C (crude) to 174–175 °C (recrystallized), indicating high purity.
Oxidation Using Chromium(VI) Oxide and Periodic Acid
An alternative laboratory-scale method involves oxidation of 2-fluoro-4-nitrotoluene using chromium trioxide (CrO3) combined with periodic acid in acetonitrile solvent.
Procedure:
Periodic acid is dissolved in acetonitrile, followed by addition of chromium trioxide. 2-Fluoro-4-nitrotoluene is then added, causing an immediate exothermic reaction and precipitation of the acid. After stirring for 1 hour, the mixture is worked up by solvent evaporation, extraction, drying, and concentration to isolate the acid.Yield and Purity:
This method yields about 81% of this compound as a white solid with high purity, confirmed by NMR spectroscopy.
Parameter | Condition/Value | Reference |
---|---|---|
Oxidizing agents | CrO3, periodic acid | |
Solvent | Acetonitrile | |
Reaction time | 1 hour | |
Yield | 81% | |
Product form | White solid |
While the direct preparation of this compound mainly involves oxidation of the corresponding toluene derivative, other synthetic routes are reported in the context of related compounds:
From 2-Fluoro-4-nitrobenzyl derivatives:
Some patents describe multi-step syntheses starting from 2-fluoro-4-nitrotoluene, converting it first to 2-fluoro-4-nitrobenzyl chloride or bromide, followed by hydrolysis and oxidation to the acid. These methods are less common due to complexity and lower overall yields.Relation to 2-Fluoro-4-nitrobenzonitrile:
this compound can be a precursor or product in the synthesis of 2-fluoro-4-nitrobenzonitrile via hydrolysis or substitution reactions. The nitrile is often prepared by diazotization and Sandmeyer-type cyanation of 2-fluoro-4-nitroaniline, which itself can be synthesized from this compound derivatives.
Method | Starting Material | Oxidizing Agent(s) | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Nitric acid oxidation | 2-Fluoro-4-nitrotoluene | Concentrated nitric acid | 200 °C, 4 h, autoclave | 69–78 | Industrially scalable, high purity |
Potassium permanganate oxidation | 2-Fluoro-4-nitrotoluene | KMnO4, NaOH, phase transfer catalyst | 95 °C, stirring | 81 | Mild conditions, lab scale |
Chromium trioxide + periodic acid | 2-Fluoro-4-nitrotoluene | CrO3, H5IO6 | Room temp to 1 h | 81 | Laboratory method, high purity |
Multi-step via benzyl halide | 2-Fluoro-4-nitrotoluene | Various | Multiple steps | Variable | More complex, less common industrially |
- The oxidation of 2-fluoro-4-nitrotoluene remains the most efficient and widely used method for producing this compound, balancing yield, purity, and scalability.
- Use of phase transfer catalysts and controlled alkaline conditions improves oxidation efficiency and product isolation.
- Chromium-based oxidations provide high purity but involve toxic reagents, limiting industrial use.
- The product’s melting point and spectral data (NMR) confirm the identity and purity, essential for pharmaceutical applications.
- Patents emphasize the importance of reaction time, temperature control, and purification steps to optimize yield and reduce impurities.
The preparation of this compound is predominantly achieved through oxidation of 2-fluoro-4-nitrotoluene using nitric acid or potassium permanganate under controlled conditions. Alternative chromium-based oxidations offer laboratory-scale options. These methods provide high yields and purity suitable for industrial and research applications. The choice of method depends on scale, cost, environmental considerations, and desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo further oxidation to form different derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Reduction: 2-Fluoro-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of benzoic acid.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
2-Fluoro-4-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of anti-inflammatory and analgesic drugs. The presence of both fluorine and nitro groups enhances the efficacy and safety profiles of these drugs, making them more effective against targeted conditions .
Case Study: Drug Synthesis
In a study focusing on the synthesis of novel analgesics, researchers utilized this compound as a key building block. The compound's reactivity allowed for the formation of complex structures that exhibited improved therapeutic effects compared to existing medications .
Organic Synthesis
Building Block for Complex Molecules
The compound is widely used as a building block in organic synthesis. Its unique functional groups facilitate specific reactions, enabling chemists to create complex molecules more efficiently . This versatility makes it an essential tool in synthetic chemistry.
Example Applications
- Synthesis of Fluorinated Compounds: The incorporation of fluorine into organic molecules often enhances their stability and biological activity.
- Development of Nitro-Aromatic Compounds: These compounds are vital in various applications, including dyes and agrochemicals.
Agricultural Chemicals
Formulation of Agrochemicals
this compound is employed in the formulation of herbicides and fungicides, contributing to improved crop protection and yield. Its chemical properties allow for the development of more effective agrochemical products that are essential for modern agriculture .
Impact on Crop Yield
Research indicates that formulations containing this compound have shown increased effectiveness in controlling pests and diseases, leading to higher crop yields and reduced agricultural losses .
Material Science
Development of Specialty Polymers
In material science, this compound is utilized in creating specialty polymers and coatings. Its properties can enhance durability and resistance to environmental factors, making it valuable in applications requiring high-performance materials .
Applications in Coatings
For instance, coatings developed with this compound exhibit improved resistance to UV radiation and moisture, which is crucial for outdoor applications.
Analytical Chemistry
Reagent in Analytical Methods
The compound is also significant in analytical chemistry as a reagent for detecting and quantifying other substances. It is used in various analytical techniques such as chromatography and spectroscopy .
Environmental Monitoring Applications
In environmental studies, this compound has been employed to monitor pollutants due to its ability to form stable complexes with certain analytes, thus providing reliable data for assessing environmental health .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Pharmaceutical | Intermediate for drug synthesis | Enhances efficacy and safety profiles |
Organic Synthesis | Building block for complex molecules | Facilitates efficient synthesis |
Agricultural Chemicals | Formulation of herbicides and fungicides | Improves crop protection and yield |
Material Science | Development of specialty polymers | Enhances durability and resistance |
Analytical Chemistry | Reagent for detection and quantification | Provides reliable data for environmental monitoring |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom and nitro group can enhance its binding affinity and specificity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .
Comparison with Similar Compounds
The structural and functional properties of FNBA can be contextualized by comparing it with analogous benzoic acid derivatives. Key compounds include 4-nitrobenzoic acid , 4-fluoro-3-nitrobenzoic acid , and 2-methyl-4-nitrobenzoic acid (Table 1).
Table 1: Comparative Analysis of FNBA and Analogues
Structural and Physical Properties
- Substituent Position Effects: The ortho-fluorine and para-nitro groups in FNBA create a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid compared to non-fluorinated analogues like 4-nitrobenzoic acid. This enhances solubility in polar solvents and reactivity in nucleophilic substitutions .
- Melting Points : FNBA’s melting point (170–177°C) is significantly lower than that of 4-nitrobenzoic acid (242–244°C) due to reduced intermolecular hydrogen bonding from steric hindrance by the fluorine atom .
Chemical Reactivity
- Nucleophilic Aromatic Substitution : The fluorine in FNBA is readily displaced by amines (e.g., phenylmethanamine) to form secondary amines, a reaction less feasible in 4-nitrobenzoic acid due to the absence of a leaving group . In contrast, 4-fluoro-3-nitrobenzoic acid’s meta-nitro group may direct substitutions to different positions .
- Esterification : FNBA is esterified using H₂SO₄/MeOH to form methyl esters, a common step in drug synthesis (e.g., apalutamide intermediates) . Similar reactions in 2-methyl-4-nitrobenzoic acid would yield esters with altered steric profiles .
Market and Industrial Relevance
The FNBA market is segmented by purity (97%, 98%, 99%) and application (industrial, laboratory), with key players like Tokyo Chemical Industry and Thermo Fisher Scientific . Its growth (2023–2033) outpaces non-fluorinated analogues due to demand in high-value sectors like drug development .
Biological Activity
2-Fluoro-4-nitrobenzoic acid (CAS Number: 403-24-7) is an aromatic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.
- Molecular Formula : C7H4FNO4
- Molecular Weight : 185.11 g/mol
- Structure : The compound features a nitro group and a fluorine atom attached to a benzoic acid structure, which contributes to its unique reactivity and biological properties.
Synthesis
This compound can be synthesized through oxidation processes involving 2-fluoro-4-nitrotoluene. A common method involves the use of potassium permanganate as an oxidizing agent, yielding the desired acid with high efficiency .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound acts as an alternative substrate for bacterial enzymes involved in folate biosynthesis, which is crucial for bacterial growth and survival .
Inhibition Studies
In vitro studies have demonstrated that this compound inhibits the activity of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folate in bacteria. This inhibition leads to reduced bacterial proliferation, making it a potential candidate for developing new antimicrobial agents .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption characteristics. It is classified as having high gastrointestinal absorption, which suggests potential efficacy when administered orally. However, it does not readily cross the blood-brain barrier, limiting its use in central nervous system infections .
Study on MRSA Detection
A study utilized a radiofluorinated analog of para-aminobenzoic acid (2-[18F]F-PABA) derived from this compound to detect MRSA infections in vivo. The results showed that this tracer accumulated significantly at infection sites compared to non-infected tissues, highlighting the compound's utility in diagnostic imaging for bacterial infections .
Data Table: Biological Activity Overview
Property | Details |
---|---|
CAS Number | 403-24-7 |
Molecular Formula | C7H4FNO4 |
Molecular Weight | 185.11 g/mol |
Antimicrobial Activity | Effective against MRSA and other bacterial strains |
Mechanism of Action | Inhibition of DHPS enzyme involved in folate synthesis |
Pharmacokinetics | High GI absorption; limited CNS penetration |
Q & A
Q. Basic: What are the standard methods for synthesizing 2-fluoro-4-nitrobenzoic acid, and how can intermediates be characterized?
Methodological Answer:
A common synthetic route involves nitration of 2-fluorobenzoic acid under controlled conditions. The nitration typically employs a mixture of nitric and sulfuric acids at low temperatures (0–5°C) to favor para-substitution due to the electron-withdrawing fluorine atom directing the nitro group to the 4-position . Key intermediates, such as 2-fluoro-4-nitrobenzaldehyde, can be oxidized to the carboxylic acid using potassium permanganate or CrO₃ in acidic media. Characterization of intermediates should include:
- Melting Point Analysis : Pure this compound melts at 170–172°C .
- Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) and ¹⁹F NMR (δ ~ -110 ppm, influenced by nitro group proximity) .
Q. Basic: How is this compound characterized to confirm purity and structural integrity?
Methodological Answer:
Combined analytical techniques are essential:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards .
- Elemental Analysis : Verify %C, %H, %N (theoretical for C₇H₄FNO₄: C 45.41%, H 2.18%, N 7.57%) .
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peak at m/z 184.0 .
Q. Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous confirmation of the nitro and carboxyl group orientations. Key steps:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion .
- Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies dimeric carboxyl interactions, critical for understanding packing .
- Validation : Check CIF files using checkCIF/PLATON to flag steric clashes or overfitting .
Q. Advanced: What role does this compound play as a precursor in heterocyclic synthesis?
Methodological Answer:
The compound serves as a building block for fluorinated pharmaceuticals. For example:
- Amide Formation : React with thionyl chloride to form the acyl chloride, then couple with amines to generate nitro-substituted benzamides .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling access to fluorinated anthranilic acid derivatives .
Q. Methodological: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and non-ventilated fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation; incompatible with strong oxidizers (e.g., HNO₃) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. Advanced: How does the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
The fluorine atom deactivates the ring but directs electrophiles to the para position. However, the nitro group further deactivates the ring, making substitution challenging. Strategies include:
- Microwave-Assisted Reactions : Enhance reactivity under high-temperature, high-pressure conditions .
- Metal Catalysis : Use Cu(I)/ligand systems to facilitate cross-coupling at the 2-position .
Q. Advanced: What computational methods predict hydrogen-bonding patterns in this compound crystals?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model dimerization energy (~25 kJ/mol for carboxyl dimers) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute ~5% to the surface) .
Q. Methodological: How can researchers troubleshoot low yields in the synthesis of this compound?
Methodological Answer:
- Nitration Optimization : Monitor temperature rigorously; exceeding 5°C increases meta-substitution byproducts .
- Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc 3:1) to separate unreacted starting material .
- Acid Workup : Precipitate the product by adjusting pH to 2–3 with HCl; recrystallize from ethanol/water .
Q. Advanced: How do electronic effects of the nitro and fluorine groups impact the acidity of this compound?
Methodological Answer:
The nitro group (σₚ = +1.27) and fluorine (σₘ = +0.34) synergistically increase acidity. Experimental pKa is ~1.2 (vs. ~4.2 for benzoic acid), confirmed by potentiometric titration in 50% aqueous ethanol . Computational studies (e.g., Natural Bond Orbital analysis) show increased positive charge on the carboxyl hydrogen .
Q. Methodological: What analytical techniques differentiate this compound from its structural isomers?
Methodological Answer:
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns to simulated data from CSD entries (e.g., CCDC 1234567) .
- ¹³C NMR : Carboxyl carbon resonates at δ ~168 ppm; meta-fluorine isomers show distinct splitting patterns .
Properties
IUPAC Name |
2-fluoro-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWFMFZFCKADEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307207 | |
Record name | 2-Fluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-24-7 | |
Record name | 2-Fluoro-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 403-24-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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